N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) are used.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylthiophene-3-carboxamide.
Reduction: Formation of N-(3-amino-3-phenylpropyl)thiophene-3-carboxamide.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
- N-(3-hydroxy-3-phenylpropyl)furan-3-carboxamide
- N-(3-hydroxy-3-phenylpropyl)pyrrole-3-carboxamide
Uniqueness
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Biological Activity
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound belongs to a class of thiophene derivatives, which are known for their diverse biological properties. Thiophenes are five-membered heteroaromatic compounds that incorporate sulfur into their structure, contributing to their unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Inhibition of Anti-apoptotic Proteins : Similar thiophene derivatives have been shown to inhibit anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells. This inhibition can lead to increased apoptosis in tumor cells, enhancing the efficacy of cancer therapies .
- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating signaling pathways associated with cell survival and proliferation, particularly those involving the Akt pathway .
- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives possess antimicrobial properties, potentially making them candidates for treating infections.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. Research indicates that compounds in this class can induce cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | <10 | Induction of apoptosis via Bcl-2 inhibition |
N-(3-hydroxy-3-(phenyl)propyl)thiophene | HL-60 (leukemia) | <15 | Mitochondrial pathway activation |
These findings underscore the potential of this compound as an effective agent in cancer treatment protocols.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that thiophene derivatives exhibit antimicrobial effects. A study highlighted the ability of similar compounds to inhibit bacterial growth, indicating potential applications in treating infections caused by resistant strains .
Case Studies
- Case Study on Apoptosis Induction : A study evaluated the effects of this compound on HL-60 cells, demonstrating that it induces apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased Annexin V binding, indicative of early apoptotic events.
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties showed that derivatives similar to N-(3-hydroxy-3-phenylpropyl)thiophene exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibiotics .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGZABAKHZWBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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